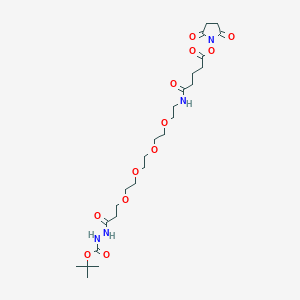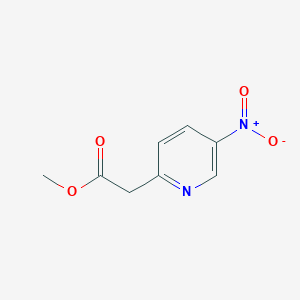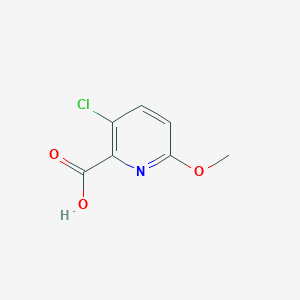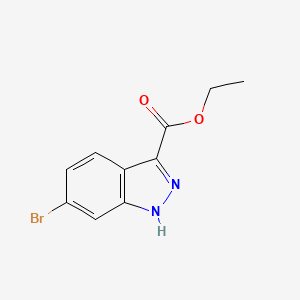
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine
Übersicht
Beschreibung
“2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” is a chemical compound with the empirical formula C8H6ClN3O and a molecular weight of 195.61 . It is a derivative of the 1,2,4-oxadiazole family , which is an important class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” can be represented by the SMILES stringClC1=CC(C2=NOC(C)=N2)=CC=N1 . This indicates that the compound contains a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazol-3-yl group. Physical And Chemical Properties Analysis
“2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” is a solid compound . Its exact physical and chemical properties, such as melting point, solubility, and stability, are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
- 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine derivatives have been synthesized for their interesting biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, and the biological assessment of these compounds shows promise in pharmacological applications (Karpina et al., 2019).
Antitumor Activity
- 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, have been synthesized and structurally analyzed. Their in vitro anticancer activity was assessed, showing potential as antitumor agents (Maftei et al., 2016).
Optical Properties
- Bis-1,3,4-oxadiazoles, including 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine derivatives, have been synthesized and their optical properties studied. Their photoluminescence behaviors are significantly influenced by the substituents at the benzene ring, indicating potential applications in materials science (Liu et al., 2015).
Apoptosis Induction and Potential Anticancer Agents
- Compounds including 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers. These compounds show activity against certain cancer cell lines and have potential as anticancer agents (Zhang et al., 2005).
Antibacterial Activity
- The synthesis of polyheterocycles incorporating 1,2,4-oxadiazole and pyridyl triazole rings has shown good antibacterial activity. This suggests their potential as lead compounds in developing antibacterial drugs (Hu et al., 2005).
RET Kinase Inhibitors for Cancer Therapy
- Novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring have shown potential as RET kinase inhibitors, suggesting their use in cancer therapy (Han et al., 2016).
Safety And Hazards
Zukünftige Richtungen
1,2,4-oxadiazole derivatives, including “2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine”, have been studied for their potential in various applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic strategies for their preparation .
Eigenschaften
IUPAC Name |
3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOKGILJXKETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)


![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)




![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)



![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)
